molecular formula C6H9N3O3 B15259103 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B15259103
M. Wt: 171.15 g/mol
InChI Key: SPRIYZANYROUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound designed for research applications. As a pyrazole derivative, this scaffold is of significant interest in medicinal chemistry and drug discovery. Pyrazole-3-carboxylic acid derivatives are recognized as important building blocks for the synthesis of various heterocyclic compounds and pharmaceutical intermediates . Their unique reactivity enables the introduction of functional groups and structural complexity into organic molecules, making them valuable tools for creating novel chemical entities . Specifically, related pyrazole-carboxylate structures have been identified as key intermediates in the development of potent and selective inhibitors for metalloproteinases, such as the meprin α and β enzymes . These proteases are emerging as important drug targets linked to conditions including cancer, Alzheimer's disease, and fibrotic disorders . The structure of this compound, featuring a hydroxyethyl side chain, is analogous to other pyrazole derivatives used in scientific research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

4-amino-1-(2-hydroxyethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C6H9N3O3/c7-4-3-9(1-2-10)8-5(4)6(11)12/h3,10H,1-2,7H2,(H,11,12)

InChI Key

SPRIYZANYROUGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCO)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of hydrazines with β-ketoesters, followed by cyclization and functional group modifications. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield the pyrazole ring, which can then be further functionalized to introduce the amino and hydroxyethyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 4-amino-1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid, while reduction of the carboxylic acid group can produce 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-methanol.

Scientific Research Applications

4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The hydroxyethyl group in the target compound improves water solubility compared to phenyl or chlorophenyl analogs, which are more lipophilic. However, aromatic substituents (e.g., phenyl, chlorophenyl) may enhance binding to hydrophobic enzyme pockets .
  • Hydrogen Bonding: The amino and carboxylic acid groups facilitate intermolecular hydrogen bonding, as demonstrated in the crystal structure of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid .

Q & A

Q. What are the established synthetic routes for 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves functionalization of the pyrazole core. A common method is alkaline hydrolysis of ethyl esters under controlled conditions. For example, ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate can be hydrolyzed using NaOH in THF/MeOH (1:1 v/v) at 333 K for 4 hours, followed by acidification to yield the carboxylic acid derivative . Similar protocols can be adapted for the hydroxyethyl-substituted variant by modifying the starting material.

Q. How is the structural integrity of this compound validated in academic research?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For pyrazole derivatives, SCXRD analysis reveals bond angles, hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N interactions), and stereochemical details . Complementary techniques like 1H^1H-NMR and ESI-MS are used to verify purity and molecular weight. For instance, ESIMS m/z data (e.g., 311.1 for analogous pyrazole-carboxylic acids) provide mass confirmation .

Q. What are the primary biological targets or activities associated with this compound?

Pyrazole-carboxylic acid derivatives often exhibit activity as enzyme modulators or receptor ligands. For example, structurally similar compounds like 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid show potential in disrupting enzyme-substrate interactions, though specific targets for this compound require further validation . Preliminary assays may include kinase inhibition or antimicrobial activity screens.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity often arise from differences in assay conditions or stereochemical variations. For example, the (2R,3R) stereoisomer of a related compound exhibited 10-fold higher receptor-binding affinity than its enantiomer . To address contradictions:

  • Standardize assay protocols (e.g., pH, temperature).
  • Perform enantiomeric resolution using chiral chromatography.
  • Validate results across multiple cell lines or in vivo models .

Q. What strategies optimize the yield of this compound during synthesis?

Yield optimization involves:

  • Catalyst selection : NaN3_3 in DMF at 50°C improves azide incorporation in analogous pyrazole syntheses .
  • Solvent choice : THF/MeOH mixtures enhance ester hydrolysis efficiency .
  • Workup refinement : Precipitation via ice-water quenching followed by ethanol recrystallization minimizes product loss .

Q. How does the hydroxyethyl substituent influence the compound’s physicochemical properties?

The 2-hydroxyethyl group increases hydrophilicity, as evidenced by logP reductions in analogs (e.g., −1.2 for 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid vs. −0.8 for non-hydroxylated variants) . This enhances aqueous solubility, critical for in vivo bioavailability. Computational modeling (e.g., DFT) can predict electronic effects, such as altered HOMO-LUMO gaps affecting reactivity .

Q. What methodologies are recommended for analyzing stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C).
  • HPLC-MS monitoring : Track degradation products (e.g., decarboxylation or hydroxylation byproducts) .
  • Kinetic solubility assays : Use phosphate-buffered saline (PBS) or simulated gastric fluid to assess precipitation thresholds .

Methodological Considerations

Q. How should researchers handle safety and storage protocols for this compound?

  • Safety : Wear PPE (gloves, goggles) due to risks of skin/eye irritation, as observed with structurally related pyrazole acids .
  • Storage : Keep in sealed containers under inert gas (N2_2) at −20°C to prevent hydrolysis or oxidation.
  • Disposal : Follow hazardous waste guidelines, as pyrolysis may release toxic gases (e.g., NOx_x) .

Q. What computational tools are effective for predicting interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or cytochrome P450 isoforms).
  • MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., hydroxyethyl vs. methyl groups) with activity trends .

Q. How can synthetic byproducts be characterized and minimized?

  • Byproduct identification : LC-MS/MS and 1H^1H-13C^{13}C-HSQC NMR detect impurities (e.g., unhydrolyzed esters or dimerized products) .
  • Process refinement : Reduce reaction time (≤4 hours) and optimize stoichiometry (e.g., 1.2 eq. NaOH for hydrolysis) to suppress side reactions .

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